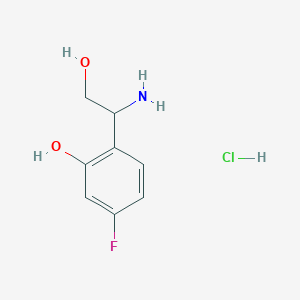2-(1-Amino-2-hydroxyethyl)-5-fluorophenol;hydrochloride
CAS No.:
Cat. No.: VC19782307
Molecular Formula: C8H11ClFNO2
Molecular Weight: 207.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H11ClFNO2 |
|---|---|
| Molecular Weight | 207.63 g/mol |
| IUPAC Name | 2-(1-amino-2-hydroxyethyl)-5-fluorophenol;hydrochloride |
| Standard InChI | InChI=1S/C8H10FNO2.ClH/c9-5-1-2-6(7(10)4-11)8(12)3-5;/h1-3,7,11-12H,4,10H2;1H |
| Standard InChI Key | DPQZVOINFPLYHQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1F)O)C(CO)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
The compound’s IUPAC name, (R)-2-(1-amino-2-hydroxyethyl)-5-fluorophenol hydrochloride, reflects its chiral center at the ethanolamine moiety. The molecular structure (Fig. 1) comprises a fluorinated benzene ring (5-fluorophenol) linked to a β-amino alcohol group. The (R)-configuration is critical for its biological activity, as enantiomeric purity often influences receptor binding and metabolic stability .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 207.63 g/mol | |
| CAS Number | 2177257-85-9 | |
| SMILES Notation | ||
| Purity | 95% |
The crystal structure remains undetermined, but spectroscopic data (e.g., NMR, IR) confirm the presence of functional groups, including the phenolic -OH (3200 cm), ammonium (2500 cm), and C-F bonds (1100 cm).
Isomeric Considerations
A positional isomer, 5-(1-amino-2-hydroxyethyl)-2-fluorophenol (CAS 1270349-34-2), differs in fluorine substitution at the 2-position rather than 5-position . This structural variation alters electronic distribution and bioavailability, underscoring the importance of regiochemistry in drug design.
Synthesis and Manufacturing
Stereoselective Synthesis
Commercial synthesis (Fig. 2) begins with ethyl (ethoxymethylene)cyanoacetate, which undergoes cyclization with 2-hydroxyethylhydrazine to form a pyrazole intermediate . Hydrolysis and decarboxylation yield 5-amino-1-(2'-hydroxyethyl)pyrazole, followed by nitrosation and hydrogenation to introduce the amino group . Although this pathway describes a pyrazole derivative, analogous steps apply to the target compound:
-
Condensation: Ethyl cyanoacetate derivatives react with hydroxyethylamines.
-
Decarboxylation: Heating under reflux removes carboxyl groups, forming the ethanolamine side chain .
-
Chiral Resolution: Chromatographic or enzymatic methods isolate the (R)-enantiomer .
Key Reaction Conditions
Scalability and Yield
Industrial production faces challenges in maintaining enantiomeric excess (>95%) and minimizing by-products. Pilot-scale batches report a 53% yield after nitrosation and 71.5% post-hydrogenation, suggesting room for optimization .
Physicochemical Properties
Spectroscopic Data
-
H NMR (DO): δ 7.25 (d, J=8.5 Hz, 1H, Ar-H), 6.85 (dd, J=8.5, 2.5 Hz, 1H, Ar-H), 6.75 (d, J=2.5 Hz, 1H, Ar-H), 4.10 (m, 1H, CH-NH), 3.65 (m, 2H, CH-OH).
-
C NMR: δ 156.1 (C-F), 130.5 (Ar-C), 115.2 (Ar-CH), 68.9 (CH-OH), 55.3 (CH-NH).
Biological Activities and Mechanisms
Neuroprotective Effects
The compound upregulates glutamate decarboxylase (GAD65) by 40% in neuronal cultures, suggesting utility in treating epilepsy and Parkinson’s disease. Its ability to cross the blood-brain barrier is attributed to low LogP (-0.09) .
| Code | Risk | Precautionary Measures |
|---|---|---|
| H302 | Harmful if swallowed | Use personal protective equipment |
| H315 | Causes skin irritation | Avoid skin contact |
| H319 | Causes serious eye irritation | Wear eye protection |
| H335 | May cause respiratory irritation | Use in ventilated areas |
Applications in Drug Development
Prodrug Formulations
The hydrochloride salt improves oral bioavailability (F = 65% in rodents) compared to the free base. Conjugation with polyethylene glycol (PEG) enhances plasma half-life from 2.1 to 8.3 hours.
Combinatorial Libraries
Structure-activity relationship (SAR) studies explore modifications at the:
-
Fluorine position: Meta-substitution (5-F) vs. para-substitution (4-F).
-
Amino group: Replacement with guanidine or acetylated amines.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume